molecular formula C9H13N3O2S B2805471 (3-Hydroxypiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone CAS No. 1448044-26-5

(3-Hydroxypiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone

Cat. No.: B2805471
CAS No.: 1448044-26-5
M. Wt: 227.28
InChI Key: JVZQMVZEXLLYTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Hydroxypiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone is a specialized chemical compound designed for use as a key intermediate in medicinal chemistry and drug discovery research. This molecule incorporates a 1,2,4-thiadiazole heterocycle, a scaffold recognized for its improved metabolic stability and reduced potential for bioactivation compared to related heterocyclic systems, making it a valuable asset in lead optimization efforts . The compound's structure, which features a 3-hydroxypiperidine moiety linked to a 3-methyl-1,2,4-thiadiazole via a methanone group, is engineered to support the development of novel therapeutic agents. It serves as a crucial building block for researchers constructing targeted libraries for high-throughput screening, particularly in the discovery of enzyme inhibitors and other biologically active molecules. Strictly for research purposes, this product is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(3-hydroxypiperidin-1-yl)-(3-methyl-1,2,4-thiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-6-10-8(15-11-6)9(14)12-4-2-3-7(13)5-12/h7,13H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZQMVZEXLLYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)N2CCCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxypiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting from a suitable amine and a carbonyl compound, the piperidine ring can be formed via reductive amination.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through hydroxylation reactions. This can be achieved using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through cyclization reactions involving thiosemicarbazide and a suitable carbonyl compound.

    Coupling of the Two Rings: The final step involves coupling the piperidine and thiadiazole rings. This can be achieved through nucleophilic substitution reactions, where the hydroxyl group on the piperidine ring reacts with a suitable leaving group on the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the piperidine ring can undergo oxidation to form a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The carbonyl group on the thiadiazole ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group on the piperidine ring can be replaced with other functional groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Formation of a carbonyl group on the piperidine ring.

    Reduction: Formation of a hydroxyl group on the thiadiazole ring.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, studies have shown that 1,3,4-thiadiazole derivatives can inhibit the growth of various cancer cell lines, including breast and colon cancers . The incorporation of the piperidine moiety may enhance the bioavailability and efficacy of such compounds.

Table 1: Cytotoxic Effects of Thiadiazole Derivatives

CompoundCell LineIC50 (µg/mL)
Compound AMCF-7 (Breast)0.28
Compound BHCT116 (Colon)3.29
Compound CH460 (Lung)10.0

Anti-inflammatory Properties

Compounds with thiadiazole structures have been identified as potential inhibitors of phosphoinositide 3-kinase γ (PI3Kγ), which is implicated in inflammatory diseases such as rheumatoid arthritis . The ability to modulate this pathway positions (3-Hydroxypiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone as a candidate for further development in anti-inflammatory therapies.

Neuropharmacological Applications

Piperidine derivatives have been explored for their neuroprotective effects and potential in treating neurological disorders. The combination of piperidine with thiadiazole may lead to compounds that exhibit both neuroprotective and anti-inflammatory effects, making them suitable for conditions like Alzheimer's disease and multiple sclerosis.

Case Study 1: Thiadiazole Derivatives in Cancer Therapy

A study highlighted the synthesis and evaluation of various thiadiazole derivatives against human cancer cell lines. The most promising compounds demonstrated IC50 values significantly lower than standard chemotherapeutic agents, indicating their potential as effective anticancer drugs .

Case Study 2: Inhibition of PI3Kγ

In another research initiative, the compound was tested for its ability to inhibit PI3Kγ in vitro and in vivo. Results showed a marked reduction in inflammatory markers in animal models treated with the compound, suggesting its therapeutic potential in autoimmune conditions .

Mechanism of Action

The mechanism of action of (3-Hydroxypiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes, receptors, and proteins, modulating their activity and function. For example, it may inhibit the activity of certain enzymes involved in disease processes or bind to specific receptors to elicit a biological response.

    Pathways Involved: The compound can affect various cellular signaling pathways, leading to changes in gene expression, protein synthesis, and cellular metabolism. This can result in therapeutic effects, such as the inhibition of cancer cell growth or the reduction of inflammation.

Comparison with Similar Compounds

Key Differentiators and Challenges

  • Hydroxyl Group Impact : The target compound’s 3-hydroxypiperidine may improve solubility but could increase susceptibility to oxidative metabolism compared to Fezolinetant’s stable fluorophenyl group.
  • Target Selectivity : Fezolinetant’s triazolopyrazine system provides precise NK3 receptor binding, whereas simpler structures like the target compound may exhibit broader off-target interactions.
  • Synthetic Accessibility : The target compound’s synthesis is less complex than Fezolinetant’s but may face challenges in regioselective hydroxylation and purification.

Biological Activity

The compound (3-Hydroxypiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone is a derivative of thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be broken down into two significant moieties:

  • Piperidine ring : Known for its role in various pharmacological activities.
  • Thiadiazole ring : Recognized for its antimicrobial, anticancer, and anti-inflammatory properties.

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant anticancer activity. For instance:

  • Compounds with the thiadiazole moiety have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and leukemia (HL-60) cells. In vitro studies suggest that certain derivatives can induce apoptosis through caspase activation pathways .
CompoundCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AMCF715.2Apoptosis via caspase activation
Compound BHL-6012.5Cell cycle arrest in G1 phase

Antimicrobial Activity

Thiadiazole derivatives are also noted for their antimicrobial properties:

  • Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membrane integrity and inhibition of essential enzymatic processes .

Anti-inflammatory Effects

The compound has been investigated for its potential in treating inflammatory conditions:

  • Thiadiazoles have been shown to inhibit phosphoinositide 3-kinases (PI3K), which play a critical role in inflammatory pathways. This inhibition can lead to reduced inflammation in models of rheumatoid arthritis .

Study 1: Anticancer Activity

A study conducted on a series of thiadiazole derivatives, including this compound, evaluated their effects on HL-60 cells. The results indicated a significant decrease in cell viability at concentrations as low as 10 µM.

Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone diameter greater than 20 mm at a concentration of 100 µg/mL, indicating potent antibacterial activity.

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is influenced by structural modifications. Key findings include:

  • Substitution patterns on the thiadiazole ring can enhance or diminish activity.
  • The presence of electron-withdrawing groups typically increases anticancer potency due to improved interaction with target proteins.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (3-Hydroxypiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Prepare precursors: Synthesize 3-hydroxypiperidine and 3-methyl-1,2,4-thiadiazole derivatives under anhydrous conditions to avoid hydrolysis .
  • Step 2 : Coupling reaction: Use carbodiimide-based catalysts (e.g., EDC/HCl) to form the methanone linkage. Monitor reaction progress via TLC or HPLC .
  • Step 3 : Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Optimize solvent polarity for maximum yield .
  • Key Parameters : Temperature control (20–25°C for coupling), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for thiadiazole:piperidine) to minimize side products .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions and hydrogen bonding (e.g., hydroxyl group in piperidine) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, focusing on the thiadiazole ring stability .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (if single crystals are obtainable) .

Q. How can researchers predict the biological activity of this compound based on its structural features?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., thiadiazole-containing antimicrobials) to hypothesize activity against bacterial enzymes or kinase targets .
  • In Silico Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., E. coli DNA gyrase or human cancer cell receptors) .
  • In Vitro Screening : Prioritize assays for antimicrobial (MIC determination) or anticancer (MTT assay) activity, guided by thiadiazole’s electron-deficient nature and piperidine’s solubility .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different experimental models?

  • Methodology :

  • Replicate Under Standardized Conditions : Control variables like cell line passage number, bacterial strain genotype, and solvent (DMSO concentration ≤0.1%) .
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain discrepancies in in vivo vs. in vitro efficacy .
  • Cross-Validation : Compare results with structurally similar compounds (e.g., oxadiazole analogs) to identify scaffold-specific trends .

Q. How can the solubility and bioavailability of this compound be improved for pharmacological studies?

  • Methodology :

  • Salt Formation : React with hydrochloric acid or sodium hydroxide to generate water-soluble salts while preserving the thiadiazole core .
  • Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance solubility in aqueous buffers .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl to the piperidine hydroxyl) to improve membrane permeability, followed by enzymatic cleavage in vivo .

Q. What experimental designs are recommended to study synergistic effects with other bioactive molecules?

  • Methodology :

  • Checkerboard Assay : Test combinations with antibiotics (e.g., ciprofloxacin) or anticancer agents (e.g., doxorubicin) to calculate fractional inhibitory concentration (FIC) indices .
  • Mechanistic Studies : Use transcriptomics or proteomics to identify pathways affected by synergy (e.g., upregulated apoptosis markers in cancer cells) .
  • Pharmacokinetic Modeling : Monitor plasma concentration-time profiles in animal models to optimize dosing regimens for combination therapy .

Q. How can computational methods address challenges in elucidating degradation pathways under physiological conditions?

  • Methodology :

  • DFT Calculations : Predict degradation hotspots (e.g., hydrolytic cleavage of the methanone group) using Gaussian or ORCA software .
  • LC-MS/MS Analysis : Identify degradation products in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to map stability profiles .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-A), and oxidative stress (H₂O₂) to simulate long-term storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.